

Commercial Suppliers and Applications of trans-2-pentadecenoyl-CoA for Researchers

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Compound of Interest

Compound Name: *trans*-2-pentadecenoyl-CoA

Cat. No.: B15551073

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For researchers, scientists, and drug development professionals, **trans-2-pentadecenoyl-CoA** is a critical intermediate in lipid metabolism, particularly in the pathways of fatty acid elongation and sphingolipid biosynthesis. Sourcing this compound and understanding its applications are key to advancing research in these areas.

Currently, MedChemExpress (MCE) is a confirmed commercial supplier of **trans-2-pentadecenoyl-CoA**, offering it for research purposes. While other major lipid suppliers such as Cayman Chemical and Avanti Polar Lipids provide a wide array of acyl-CoA derivatives, **trans-2-pentadecenoyl-CoA** is not consistently listed in their readily available catalogs. Researchers are advised to inquire directly with these suppliers for potential custom synthesis options.

Application Notes

trans-2-Pentadecenoyl-CoA serves as a substrate for key enzymes in lipid metabolic pathways, making it an invaluable tool for in vitro studies of enzyme kinetics, inhibitor screening, and pathway elucidation. Its primary applications are in the study of:

- Fatty Acid Elongation:** As an intermediate in the fatty acid elongation cycle, **trans-2-pentadecenoyl-CoA** is a substrate for trans-2-enoyl-CoA reductase (TECR). This enzyme catalyzes the final reduction step in the elongation of fatty acids. Assays using this substrate are crucial for characterizing TECR activity and for screening potential inhibitors that could modulate the production of very-long-chain fatty acids (VLCFAs). Dysregulation of VLCFA metabolism is implicated in several metabolic and neurological disorders.

- **Sphingolipid Metabolism:** trans-2-Enoyl-CoA intermediates are involved in the de novo synthesis of ceramides, the central molecules of sphingolipid metabolism. By providing **trans-2-pentadecenoyl-CoA** as a substrate, researchers can investigate the activity of ceramide synthases (CerS) and other enzymes in the pathway. Understanding these enzymatic steps is vital for research into diseases where sphingolipid metabolism is dysregulated, such as certain cancers and neurodegenerative diseases.

Experimental Protocols

Below are detailed protocols for key experiments involving **trans-2-pentadecenoyl-CoA**.

Protocol 1: In Vitro trans-2-Enoyl-CoA Reductase (TECR) Activity Assay

This protocol is designed to measure the activity of TECR by monitoring the oxidation of NADPH, a cofactor in the reduction of **trans-2-pentadecenoyl-CoA**.

Materials:

- **trans-2-pentadecenoyl-CoA**
- NADPH
- Purified or recombinant TECR enzyme
- Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
- Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

- Prepare a stock solution of **trans-2-pentadecenoyl-CoA** in an appropriate solvent (e.g., water or a buffered solution).
- Prepare a reaction mixture in a cuvette containing the assay buffer and a known concentration of NADPH.

- Add the TECR enzyme to the reaction mixture and incubate for a short period to establish a baseline reading.
- Initiate the reaction by adding a specific concentration of **trans-2-pentadecenoyl-CoA** to the cuvette.
- Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
- Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve.
- Enzyme activity can be expressed as the amount of NADPH consumed per unit time per amount of enzyme.

Quantitative Data Summary:

Parameter	Value
Substrate Concentration	10-100 μM
NADPH Concentration	100-200 μM
Enzyme Concentration	1-10 $\mu\text{g/mL}$
Wavelength	340 nm
Molar Extinction Coefficient of NADPH	6220 $\text{M}^{-1}\text{cm}^{-1}$

Protocol 2: Fatty Acid Elongation Assay Using Radiolabeled Precursors

This protocol measures the incorporation of a radiolabeled two-carbon unit from malonyl-CoA into a fatty acyl-CoA acceptor, such as a precursor to **trans-2-pentadecenoyl-CoA**, in the presence of microsomal preparations containing the fatty acid elongation machinery.

Materials:

- **trans-2-pentadecenoyl-CoA** (or a precursor fatty acyl-CoA)

- [^{14}C]-Malonyl-CoA
- NADPH
- Microsomal protein fraction (e.g., from liver homogenate)
- Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
- Scintillation counter and scintillation fluid

Procedure:

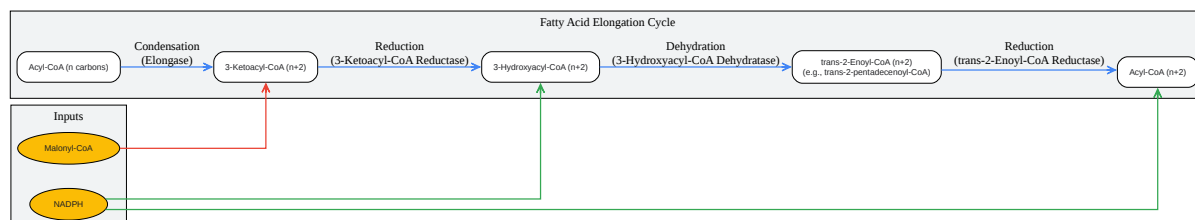
- Prepare a reaction mixture containing the reaction buffer, NADPH, and the microsomal protein fraction.
- Add the unlabeled fatty acyl-CoA substrate (the precursor to the elongated product).
- Initiate the reaction by adding [^{14}C]-malonyl-CoA.
- Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).
- Stop the reaction by adding a strong base (e.g., KOH) to saponify the acyl-CoAs to free fatty acids.
- Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).
- Measure the radioactivity of the extracted fatty acids using a scintillation counter.
- The amount of incorporated radioactivity is proportional to the fatty acid elongation activity.

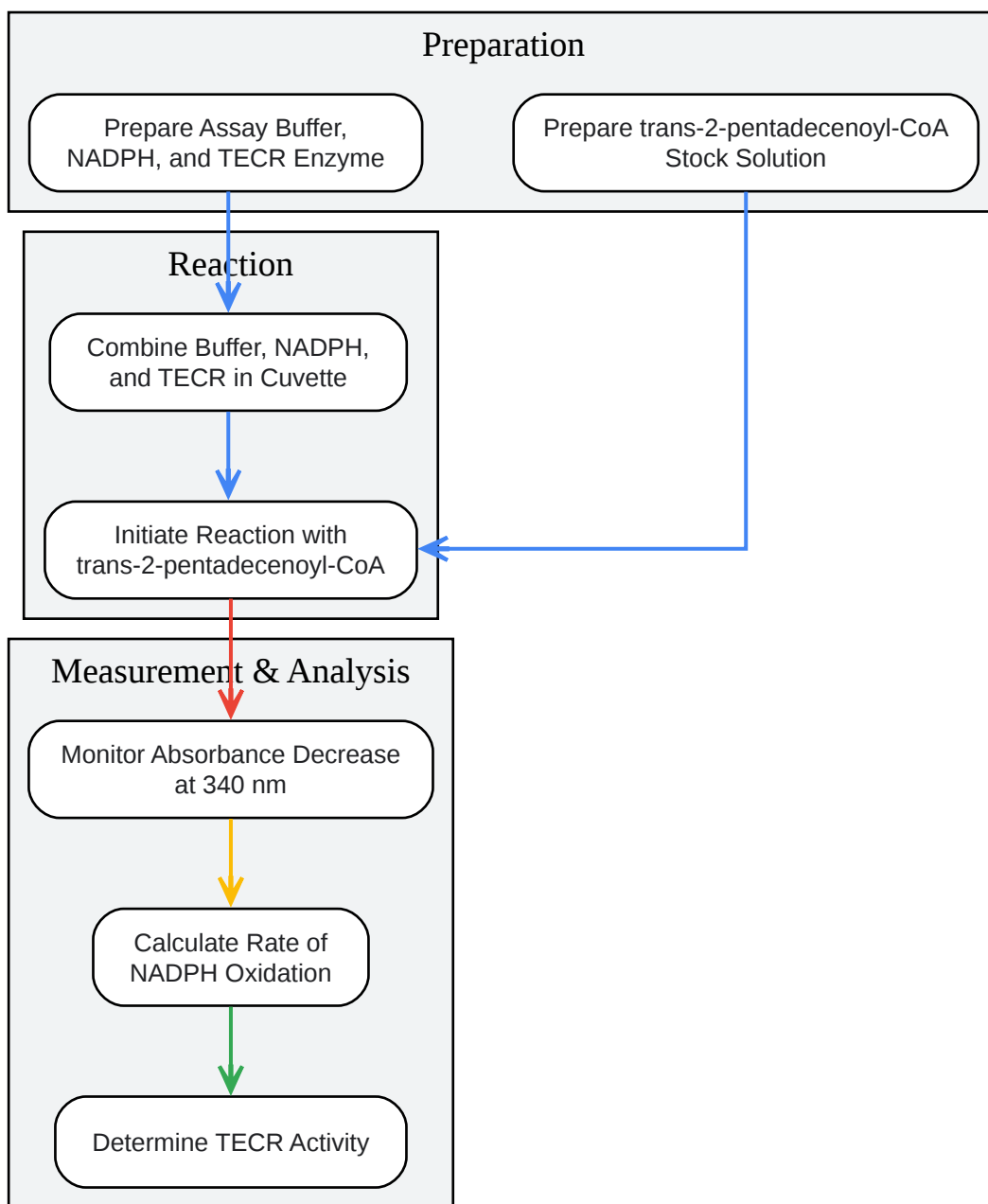
Quantitative Data Summary:

Parameter	Value
Substrate Concentration (unlabeled acyl-CoA)	20-50 μM
[^{14}C]-Malonyl-CoA Concentration	10-30 μM
Specific Activity of [^{14}C]-Malonyl-CoA	50-60 mCi/mmol
Microsomal Protein	50-100 μg
Incubation Time	20-30 minutes

Visualizations

Signaling Pathway: Fatty Acid Elongation





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